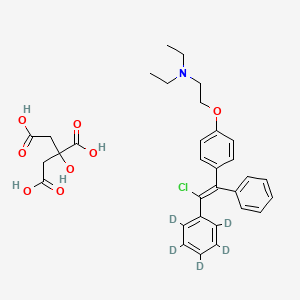
Zuclomiphene-d5 (citrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zuclomiphene-d5 (citrate) is the deuterium-labeled form of Zuclomiphene citrate. Zuclomiphene citrate is a cis isomer of Clomiphene citrate, which is a selective estrogen receptor modulator (SERM). This compound exhibits antiestrogenic properties and is known to inhibit the secretion of luteinizing hormone more effectively than its trans isomer . Zuclomiphene citrate is also recognized for its hypocholesterolemic activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zuclomiphene-d5 (citrate) involves the deuteration of Zuclomiphene citrate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Zuclomiphene citrate . The reaction conditions for deuteration often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Zuclomiphene-d5 (citrate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the desired isotopic enrichment and product purity .
化学反応の分析
Types of Reactions: Zuclomiphene-d5 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with altered pharmacokinetic properties.
Substitution: Substitution reactions can occur at the phenyl rings or the ethylene bridge, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Zuclomiphene-d5 (citrate), each with distinct pharmacological properties .
科学的研究の応用
Zuclomiphene-d5 (citrate) has a wide range of scientific research applications, including:
作用機序
Zuclomiphene-d5 (citrate) exerts its effects by binding to estrogen receptors, thereby modulating the release of gonadotropins such as follicle-stimulating hormone and luteinizing hormone . This interaction leads to the development and maturation of ovarian follicles, ovulation, and subsequent development of the corpus luteum . The compound’s antiestrogenic properties are attributed to its ability to inhibit the negative feedback mechanism on the hypothalamus, resulting in increased gonadotropin secretion .
類似化合物との比較
Zuclomiphene-d5 (citrate) is compared with other similar compounds such as:
Enclomiphene citrate: The trans isomer of Clomiphene citrate, which exhibits antiestrogenic properties and is less effective in inhibiting luteinizing hormone secretion compared to Zuclomiphene citrate.
Clomiphene citrate: A mixture of Zuclomiphene and Enclomiphene, used primarily for ovulation induction.
Tamoxifen citrate: Another selective estrogen receptor modulator with different pharmacological properties and clinical applications.
The uniqueness of Zuclomiphene-d5 (citrate) lies in its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile, making it a valuable tool in scientific research .
特性
分子式 |
C32H36ClNO8 |
|---|---|
分子量 |
603.1 g/mol |
IUPAC名 |
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i6D,9D,10D,13D,14D; |
InChIキー |
PYTMYKVIJXPNBD-XGCPMUBPSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



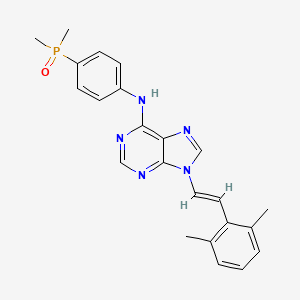
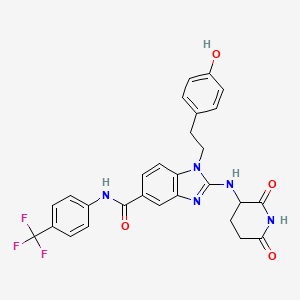
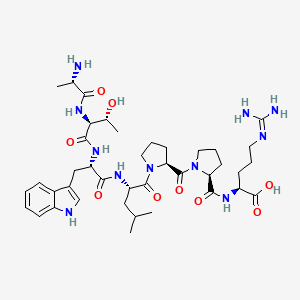

![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
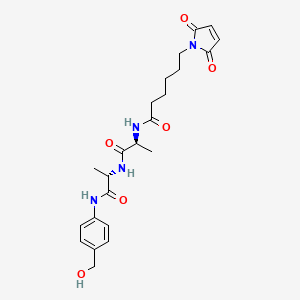
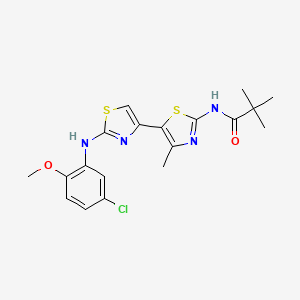

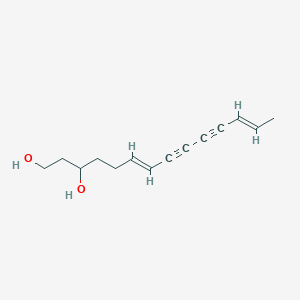
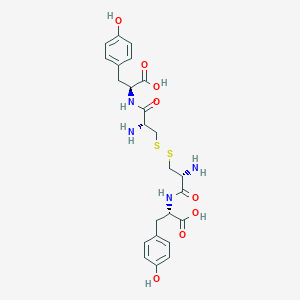
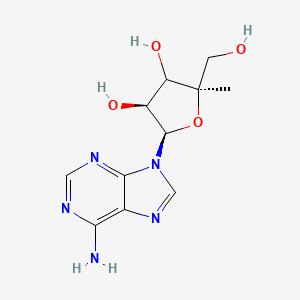

![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
